molecular formula C4H6N2 B024205 1-Methylimidazole-d3 CAS No. 16650-76-3

1-Methylimidazole-d3

Cat. No. B024205
CAS RN: 16650-76-3
M. Wt: 85.12 g/mol
InChI Key: MCTWTZJPVLRJOU-FIBGUPNXSA-N
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Description

1-Methylimidazole is an aromatic heterocyclic organic compound with the formula CH3C3H3N2 . It is a colorless liquid that is used as a specialty solvent, a base, and as a precursor to some ionic liquids . It is a fundamental nitrogen heterocycle and as such mimics for various nucleoside bases as well as histidine and histamine .


Synthesis Analysis

1-Methylimidazole is prepared mainly by two routes industrially. The main one is acid-catalysed methylation of imidazole by methanol. The second method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine . In a study, copolymers were synthesized using methyl methacrylate (MMA) and 2-allyloxymethyl-1-methylimidazole (AOMMI) monomers at various ratios .


Molecular Structure Analysis

The molecular formula of 1-Methylimidazole is C4H6N2 . The average mass is 82.104 Da and the monoisotopic mass is 82.053101 Da .


Chemical Reactions Analysis

1-Methylimidazole has been used as a catalyst for the cyclodimerization of acylethynylpyrroles into bis(acylmethylidene)dipyrrolo . It has also been used as a mimic for diverse imidazole-based biomolecules .


Physical And Chemical Properties Analysis

1-Methylimidazole is a colorless liquid with a molar mass of 82.10 g/mol . It has a density of 1.03 g/cm3 .

Scientific Research Applications

Synthesis and Catalysis

1-Methylimidazole-d3 has been utilized in various synthetic and catalytic applications. For instance, Zaman et al. (2005) demonstrated the use of 1-benzyl-4-methylimidazoles in preparing amino acid mimetics with a C-terminal imidazole, highlighting its role in the synthesis of biologically relevant molecules (Zaman, Kitamura, & Abell, 2005). Additionally, Ding et al. (2005) described an unexpected 1-methylimidazole-catalyzed reaction, underscoring its versatility in organic synthesis (Ding, Ma, Yang, & Wang, 2005).

Molecular Spectroscopy and Structural Studies

Perchard and Novak (1967) explored the vibrational spectra of N-methylimidazole and its deuterated derivatives, including 1-methylimidazole-d3, providing insights into molecular interactions and structures (Perchard & Novak, 1967).

Medical and Biological Applications

In the medical and biological fields, 1-methylimidazole-d3 has been found to be significant. Dias et al. (2018) discussed the pro-apoptotic activity of ruthenium 1-methylimidazole complex on non-small cell lung cancer, illustrating its potential in cancer research (Dias et al., 2018). Additionally, Liu et al. (2007) showed that N-methylimidazole significantly improves the lipase-catalyzed acylation of ribavirin, indicating its role in enzymatic processes (Liu, Wu, Xu, & Lin, 2007).

Material Science and Chemistry

In material science and chemistry, Yingying et al. (2020) highlighted the use of 1-methylimidazole as an additive in creating high-performance reverse osmosis membranes (Yingying et al., 2020). Ooi et al. (2000) investigated the curing mechanisms and kinetics of diglycidyl ether of bisphenol A using 1-methylimidazole as a curing agent, demonstrating its importance in polymer chemistry (Ooi, Cook, Simon, & Such, 2000).

Safety And Hazards

1-Methylimidazole is considered hazardous. It is combustible, harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding ingestion and inhalation, using only in a well-ventilated area, and wearing personal protective equipment .

Future Directions

1-Methylimidazole and related derivatives have been used as mimic aspects of diverse imidazole-based biomolecules . It is also the precursor for the synthesis of the methylimidazole monomer of pyrrole-imidazole polyamides . In recent years, there has been great interest in studying the unique physical, chemical, and biological properties of ionic liquids, which allow them to be used as active pharmaceutical agents, for designing multifunctional materials, in different processes and production technologies .

properties

IUPAC Name

1-(trideuteriomethyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2/c1-6-3-2-5-4-6/h2-4H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTWTZJPVLRJOU-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40462168
Record name 1-Methylimidazole-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylimidazole-d3

CAS RN

16650-76-3
Record name 1-(Methyl-d3)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16650-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylimidazole-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethylmagnesium bromide (3 M in Et2O, 1.04 mL, 3.11 mmol) was added dropwise to a solution of 5-bromo-1-methyl-1H-imidazole (500 mg, 3.11 mmol) in DCM (6 mL) under a nitrogen atmosphere. The mixture was stirred at room temperature 15 min, then was cooled in an ice bath prior to addition of N-methoxy-N-methylpyridazine-4-carboxamide (419 mg, 2.51 mmol, Intermediate 29, step a). The resulting suspension was stirred at room temperature for 2 hours. The reaction was quenched by addition of saturated aqueous NH4Cl, diluted with water, and extracted three times with EtOAc. The aqueous phase was saturated with NaCl and back-extracted with DCM (three times). The organic phase was dried (Na2SO4), filtered, and concentrated. The residue was purified by flash column chromatography (silica gel, gradient 30-100% CH3CN-DCM, followed by isocratic 5% MeOH-acetone), affording title compound contaminated with 1-methyl-1H-imidazole, the mixture of which was used in the next reaction without further purification.
Quantity
1.04 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
Intermediate 29
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

SiCl4 (50.0 g, 0.294 mol) is slowly added with icebath cooling and under an N2 atmosphere at a temperature of 10-15° C. to a solution of ethanol (54.3 g, 1.17 mol) and 1-methylimidazole (MIA, 98.9 g, 1.21 mol) in heptane (400 ml). The reaction mixture is stirred overnight and the phases are separated. 142.9 g of MIA hydrochloride are obtained as a colorless solid (theory: 141.9 g of MIA+MIA.HCl). The organic phase is cautiously concentrated, in order to keep losses of volatile product low. 48.1 g of tetraethoxysilane (theory: 61.3 g) are obtained as a slightly cloudy, colorless oil having a purity of 91.1% (GC).
Name
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
54.3 g
Type
reactant
Reaction Step Two
Quantity
98.9 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Name

Synthesis routes and methods III

Procedure details

From 41.4 g (0.17 mol) of N4-(2-chloroethyl)-N1,N4-dimethyl-2-nitrobenzene-1,4-diamine (RN 14607-54-6) and from 41.8 g (0.51 mol) of 1-methyl-1H-imidazole (RN 616-47-7) in 100 ml of toluene, 37.8 g of purple crystals of 3-methyl-1-{2-(methyl(4-methylamino-3-nitrophenyl)amino)ethyl}-3H-imidazol-1-ium chloride monohydrate were obtained after recrystallization from refluxing ethanol, which crystals melted at 135° C. (Kofler) and had an elemental analysis, calculated for C14H20N5O2Cl+H2O, of:
Name
3-methyl-1-{2-(methyl(4-methylamino-3-nitrophenyl)amino)ethyl}-3H-imidazol-1-ium chloride monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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